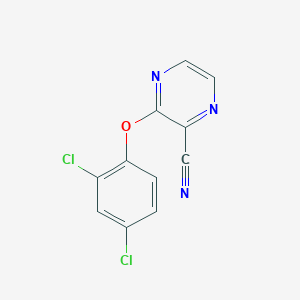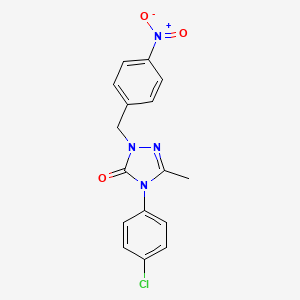
4-(4-クロロフェニル)-5-メチル-2-(4-ニトロベンジル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: is a complex organic compound characterized by its multiple functional groups, including chlorophenyl, nitrobenzyl, and triazole moieties
科学的研究の応用
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: : Employed in the production of advanced materials and chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common synthetic route includes the reaction of 4-chlorophenyl hydrazine with 4-nitrobenzaldehyde under acidic conditions to form the intermediate hydrazone. Subsequent cyclization and methylation steps yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.
Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as alkyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Alkylated or alkoxy-substituted derivatives.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group can interact with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
類似化合物との比較
This compound is unique due to its specific combination of functional groups. Similar compounds include:
4-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the nitrobenzyl group.
4-(4-nitrophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the chlorophenyl group.
2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the chlorophenyl and methyl groups.
4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
特性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-11-18-19(10-12-2-6-15(7-3-12)21(23)24)16(22)20(11)14-8-4-13(17)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYFWFUAXRCAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
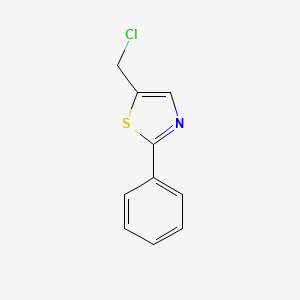
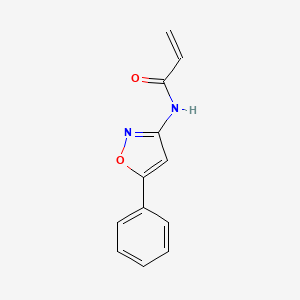
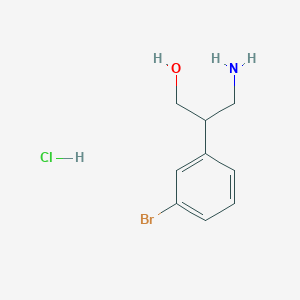
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
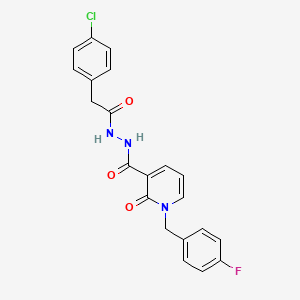
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
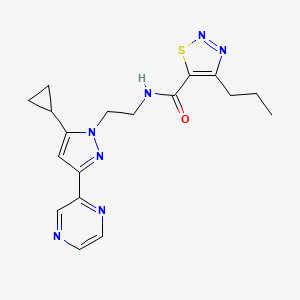
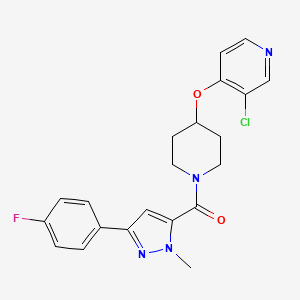
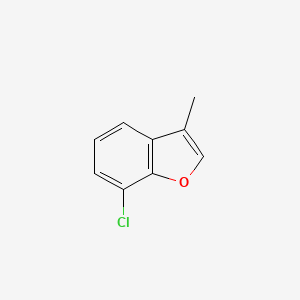
![3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2416236.png)
